1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3/c1-11-8-18(12-6-7-14(20)15(21)9-12)24-17-5-3-2-4-16(17)23-19(24)13(11)10-22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPPLMMDKAWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=C(C=C4)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole core, followed by further functionalization to introduce the pyrido and carbonitrile groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives .
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Several studies have indicated that compounds related to pyrido[1,2-a]benzimidazoles exhibit promising anticancer properties. For instance, derivatives of this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- A notable study demonstrated that 1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibited cytotoxic effects on human cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and death.
-
Antimicrobial Properties
- Research has also explored the antimicrobial potential of this compound. It has been tested against a range of bacterial strains, showing significant inhibitory effects.
- A comparative analysis highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
-
Neuroprotective Effects
- Emerging studies suggest that this compound may possess neuroprotective properties. Research involving animal models indicated that it could mitigate neurodegenerative processes associated with conditions like Alzheimer's disease.
- Mechanistic studies revealed that it might reduce oxidative stress and inflammation in neuronal cells.
Therapeutic Applications
The therapeutic applications of this compound are broadening as research continues:
- Cancer Therapy : Given its anticancer properties, there is potential for this compound to be developed into a therapeutic agent for various types of cancer.
- Infectious Diseases : Its antimicrobial activity suggests possible applications in treating infections caused by resistant bacteria.
- Neurological Disorders : The neuroprotective effects open avenues for research into treatments for neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on drug-resistant bacterial strains, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at lower concentrations compared to standard antibiotics, suggesting its utility in combating resistant infections.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole derivatives exhibit structural diversity due to variations in substituents, which significantly alter their physicochemical properties, synthetic accessibility, and biological activities. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]benzimidazole Derivatives
Key Observations
Substituent Effects on Reactivity and Solubility The 3,4-dichlorophenyl group in the parent compound enhances electrophilicity but may reduce solubility compared to derivatives with methoxy or amino groups (e.g., 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile) . Fluorine substitution (e.g., 1-[(3-fluorophenyl)amino] derivative) improves solubility and metabolic stability .
Synthetic Accessibility Derivatives like 3s (81% yield) and 3v (90% yield) are synthesized efficiently via ethanol/DMF recrystallization, whereas bulky substituents (e.g., octyl or cyclohexylamino groups) require more complex purification steps .
Biological Implications
- Compounds with oxo groups (e.g., 3s) show preliminary activity against tuberculosis, likely due to hydrogen bonding with bacterial targets .
- Alkylating agents (e.g., bis-chloroethyl derivatives) are hypothesized to exhibit anticancer activity via DNA crosslinking, though mechanistic studies are pending .
Planar derivatives with minimal steric hindrance (e.g., the parent compound) favor solid-state stability and crystallinity .
Biological Activity
1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
- Molecular Formula : C19H11Cl2N3
- Molecular Weight : 360.21 g/mol
- CAS Number : 442567-46-6
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects. Below is a summary of its biological activities:
Anticancer Activity
- Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that derivatives of benzimidazole compounds exhibit selective cytotoxicity in hypoxic conditions typical of tumor environments. The compound's mechanism appears to involve the induction of apoptosis and DNA damage in cancer cells, particularly in lung adenocarcinoma (A549) and melanoma (WM115) models .
-
Mechanism of Action :
- Apoptosis Induction : The compound promotes apoptotic cell death through caspase activation pathways. In vitro studies have confirmed this mechanism using assays that measure caspase 3/7 activity.
- DNA Damage : Tests using the in situ DNA Assay Kit indicated that the compound can induce significant DNA damage in treated cancer cells, suggesting its potential as a hypoxia-selective agent for targeting tumor cells .
Antimicrobial Activity
The antimicrobial properties of related benzimidazole derivatives have been explored, with some showing effectiveness against gram-positive bacterial strains such as Staphylococcus aureus. While specific data on the dichlorophenyl derivative is limited, its structural similarities to other active compounds suggest potential antibacterial activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds within the same class as this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) using precursors like 2-aminobenzimidazole, substituted aldehydes, and nitrile-containing reagents. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/DMF mixtures improve crystallization .
- Catalyst use : Acidic or basic catalysts (e.g., trifluoroacetic acid) can accelerate cyclization steps .
- Temperature control : Stepwise heating (e.g., 0°C → 50°C) minimizes side reactions .
- Purification : Prep-HPLC or recrystallization achieves >90% purity, with yields ranging from 52–90% depending on substituents .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and ring fusion patterns. For example, aromatic protons in the 7.2–7.5 ppm range validate the benzimidazole core .
- HRMS : Validates molecular weight (e.g., 498.659 g/mol for a derivative in ) with <0.001% deviation between calculated and observed values .
- IR spectroscopy : Peaks at ~2230 cm confirm the carbonitrile group .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Use kinase inhibition assays (e.g., p38 MAPK) with IC measurements. For example, cyclohexylamino and isopropyl substituents enhance kinase specificity .
- Cell viability tests : Screen against cancer cell lines (e.g., SK-N-BE(2)C) using MTT assays. Structural analogues like SE486-11 show cytotoxicity at low micromolar concentrations .
- Dose-response curves : Identify EC values to prioritize derivatives for further study .
Advanced Research Questions
Q. How do structural modifications (e.g., 3,4-dichlorophenyl vs. 4-methoxybenzyl groups) influence biological activity and selectivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance kinase binding via hydrophobic interactions, improving IC values by 2–5-fold compared to electron-donating groups (e.g., 4-methoxybenzyl) .
- Substituent positioning : Para-substituted aryl groups increase steric complementarity with kinase active sites, while meta-substitution reduces activity .
- SAR studies : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy (<-8 kcal/mol indicates high affinity) .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., divergent IC values in similar cell lines)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Evaluate compound stability in microsomal assays; rapid degradation (t <30 min) may explain false-negative results .
- Orthogonal validation : Confirm activity using alternative methods (e.g., Western blot for phosphorylated p38 MAPK alongside viability assays) .
Q. How can the compound’s mechanism of action be elucidated, particularly its interaction with kinase targets?
- Methodological Answer :
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Derivatives in show >50% inhibition at 1 µM for p38α MAPK but <10% for JNK1/2 .
- X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID 3D83) to map hydrogen bonds between the carbonitrile group and kinase hinge region .
- RNA interference : Knock down candidate kinases (e.g., MAPK14) to confirm functional relevance of inhibition .
Q. What are the best practices for integrating this compound into combination therapies or drug delivery systems?
- Methodological Answer :
- Synergy screening : Use Chou-Talalay assays to identify synergistic partners (e.g., HDAC inhibitors like SE486-11, which reduce viability by 80% in neuroblastoma models ).
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance solubility and bioavailability. In vitro release studies show >70% payload delivery over 48 hours .
- In vivo testing : Prioritize derivatives with logP 2–4 for optimal blood-brain barrier penetration in CNS cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
